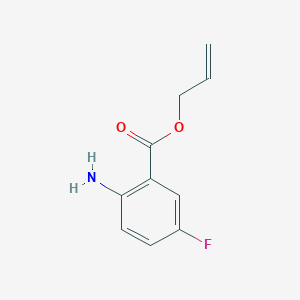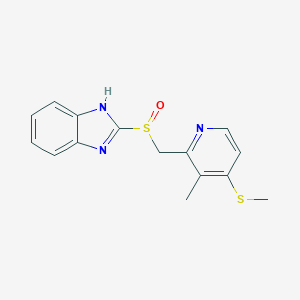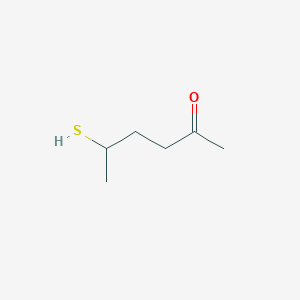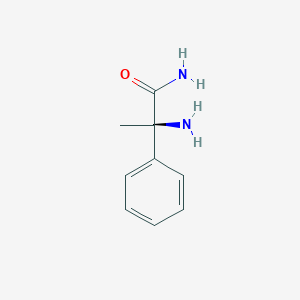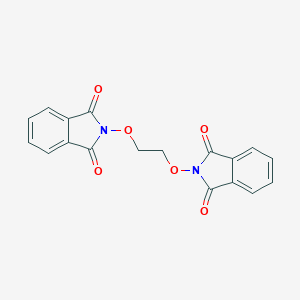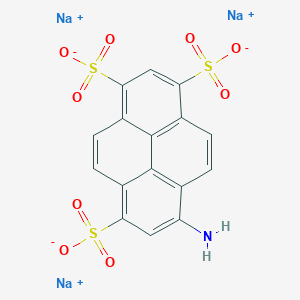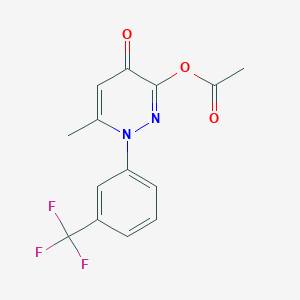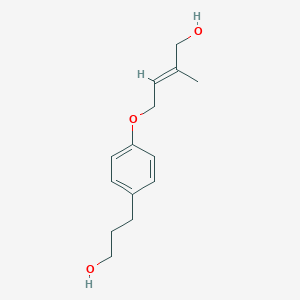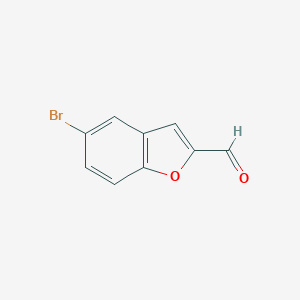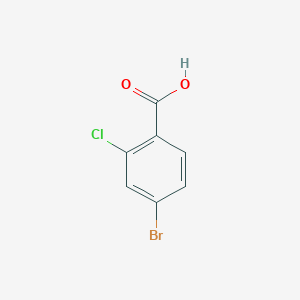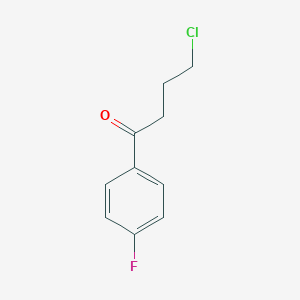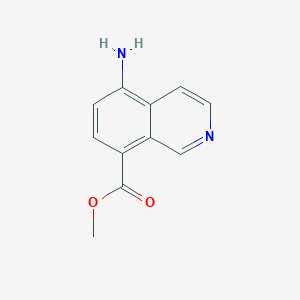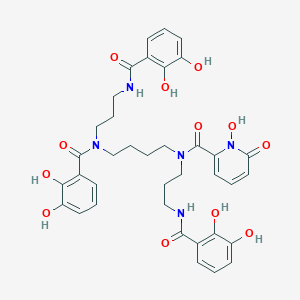
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane, also known as Fe-Tren, is a synthetic iron(III) chelator. It is widely used in scientific research as a tool to study the role of iron in various biological processes. Fe-Tren is a highly specific chelator that binds to iron(III) with high affinity and selectivity.
Mécanisme D'action
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane binds to iron(III) with high affinity and selectivity. The chelation of iron by 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane results in the formation of a stable complex that is highly soluble in water. The complex is stable over a wide range of pH values and can be used in a variety of biological systems. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to effectively remove iron from transferrin, a protein that transports iron in the blood.
Effets Biochimiques Et Physiologiques
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by removing iron from the cells. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has also been shown to protect against oxidative stress and cell damage caused by excess iron. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for studying the role of iron in biological processes. It is highly specific and selective, which allows for the removal of iron from biological systems without affecting other metals. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is also stable over a wide range of pH values and can be used in a variety of biological systems. However, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane may not be suitable for in vivo experiments due to its potential toxicity.
Orientations Futures
There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research. One direction is the development of new 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane derivatives with improved properties, such as increased stability and selectivity. Another direction is the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in combination with other agents, such as chemotherapy drugs, to enhance their efficacy. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could also be used to study the role of iron in the pathogenesis of various diseases, such as cancer and neurodegenerative diseases. Finally, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could be used in the development of new diagnostic and therapeutic agents for these diseases.
Conclusion
In conclusion, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a valuable tool for studying the role of iron in various biological processes. It is highly specific and selective, stable over a wide range of pH values, and has a variety of biochemical and physiological effects. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research, including the development of new derivatives and the study of its role in various diseases.
Méthodes De Synthèse
The synthesis of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane involves the reaction of 1,5,14-tris(2,3-dihydroxybenzoyl)-1,5,10,14-tetraazatetradecane with 1-hydroxy-2-pyridone-6-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is widely used in scientific research to study the role of iron in various biological processes. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and energy production. However, excess iron can be toxic and lead to oxidative stress and cell damage. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a highly specific chelator that can be used to selectively remove iron from biological systems. This makes it a valuable tool for studying the role of iron in various biological processes.
Propriétés
Numéro CAS |
146980-30-5 |
|---|---|
Nom du produit |
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane |
Formule moléculaire |
C37H41N5O12 |
Poids moléculaire |
747.7 g/mol |
Nom IUPAC |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[(2,3-dihydroxybenzoyl)-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C37H41N5O12/c43-27-13-3-9-23(31(27)47)34(50)38-17-7-21-40(36(52)25-11-5-15-29(45)33(25)49)19-1-2-20-41(37(53)26-12-6-16-30(46)42(26)54)22-8-18-39-35(51)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-45,47-49,54H,1-2,7-8,17-22H2,(H,38,50)(H,39,51) |
Clé InChI |
FSWXHNQBTQDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
Autres numéros CAS |
146980-30-5 |
Synonymes |
1,5,14-tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(triCAM-HOPO) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



